molecular formula C16H14FNO2 B7515838 N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7515838
M. Wt: 271.29 g/mol
InChI Key: HYTCRQHWXRJSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in research. FUB-AMB is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.

Mechanism of Action

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is thought to produce its effects by activating these receptors, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide produces a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to produce a variety of other effects, including changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has a number of advantages for use in laboratory experiments, including its potency and selectivity for the CB1 and CB2 receptors. However, there are also a number of limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are a number of potential future directions for research on N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, including the development of new therapies for pain and other conditions, and the study of the endocannabinoid system. One area of particular interest is the potential use of N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in the treatment of addiction, as studies have shown that it may be useful in reducing drug-seeking behavior in animal models. Other potential future directions include the development of new synthetic cannabinoids with improved selectivity and reduced toxicity.

Synthesis Methods

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of boronic acids as starting materials. One common method involves the reaction of 4-fluoro-2-methylphenylboronic acid with 2,3-dihydro-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been used in a variety of scientific research applications, including the study of the endocannabinoid system and the development of new therapies for a variety of conditions. One area of research that has received particular attention is the potential use of N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in the treatment of pain. Studies have shown that N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a potent analgesic, and may be useful in the development of new pain medications.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-8,15H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTCRQHWXRJSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

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